molecular formula C14H31N B7801094 N,N-Dimethyldodecylamine CAS No. 68391-04-8

N,N-Dimethyldodecylamine

Cat. No.: B7801094
CAS No.: 68391-04-8
M. Wt: 213.40 g/mol
InChI Key: YWFWDNVOPHGWMX-UHFFFAOYSA-N
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Description

N,N-Dimethyldodecylamine as a Key Tertiary Amine in Organic Chemistry Research

Tertiary amines are a class of organic compounds where a nitrogen atom is bonded to three alkyl or aryl groups. fiveable.me This structure results in a trigonal planar geometry around the nitrogen atom. fiveable.me The lone pair of electrons on the nitrogen atom makes tertiary amines, including this compound, excellent nucleophiles, enabling them to participate in a wide array of organic reactions. fiveable.menumberanalytics.com

Their nucleophilic nature allows them to be widely used as catalysts in organic synthesis. fiveable.me They are instrumental in reactions such as alkylation, acylation, and elimination reactions, which are fundamental in synthesizing various amine-containing compounds. fiveable.me The versatility of amines makes them crucial intermediates in the production of pharmaceuticals, agrochemicals, and other fine chemicals. numberanalytics.comamerigoscientific.com

Significance of this compound in Contemporary Chemical Research

The unique properties of this compound make it a valuable tool in various areas of modern chemical research. Its applications extend from the synthesis of nanomaterials to its use as a surfactant and chemical intermediate.

Detailed Research Findings:

Nanoparticle Synthesis: this compound serves as a capping agent in the synthesis of bimetallic nanoparticles. acs.orgsmolecule.com For instance, it has been used to stabilize gold core-palladium shell (Au(core)-Pd(shell)) nanoparticles in toluene. acs.orgacs.orgsigmaaldrich.com In this role, it not only provides stability to the nanoparticles but also influences their morphology. acs.orgacs.org Its oxide form, this compound N-oxide (DDAO), has been utilized in the synthesis of uniform silver nanowires, acting as both a reducing and capping agent. oup.com

Catalysis: Research has shown that this compound can act as a phase transfer agent, enhancing catalytic performance in certain reactions. icsr.in For example, it has been employed in a one-step reaction for the formation of para-aminophenol (PAP) from nitrobenzene. icsr.in Furthermore, catalysts prepared with Cu-Ni and this compound have demonstrated high selectivity in the production of this compound itself from dodecyl alcohol and dimethylamine (B145610). oup.com

Surfactants and Chemical Intermediates: this compound is a key intermediate in the manufacturing of amine oxides and quaternary ammonium (B1175870) compounds, which are used as surfactants in products like detergents and personal care items. smolecule.comoecd.orgdataintelo.com It is also a precursor for the synthesis of ionic liquids, which have applications as electrolytes and catalysts. smolecule.com

Categorization and Regulatory Context in Academic Studies

In Japan, this compound is classified as a "Class I Designated Chemical Substance". researchgate.netnih.gov This designation is under the "Act on Confirmation, etc. of Release Amounts of Specific Chemical Substances in the Environment and Promotion of Improvements to the Management Thereof". nih.gov Substances under this classification are those that may pose a risk to human health and ecosystems. researchgate.netchemradar.com The regulation applies to businesses handling one ton or more of any Class I designated chemical substance. japaneselawtranslation.go.jp

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

N,N-dimethyldodecan-1-amine
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InChI

InChI=1S/C14H31N/c1-4-5-6-7-8-9-10-11-12-13-14-15(2)3/h4-14H2,1-3H3
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InChI Key

YWFWDNVOPHGWMX-UHFFFAOYSA-N
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Canonical SMILES

CCCCCCCCCCCCN(C)C
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Molecular Formula

C14H31N
Record name N,N-DIMETHYLDODECYLAMINE
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Related CAS

1920-05-4 (acetate), 19959-22-9 (hydrobromide), 2016-48-0 (hydrochloride)
Record name N,N-Dimethyl-1-dodecanamine
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DSSTOX Substance ID

DTXSID1026906
Record name N,N-Dimethyldodecan-1-amine
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Molecular Weight

213.40 g/mol
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Physical Description

N,n-dimethyldodecylamine appears as a clear yellow liquid with a fishlike odor. Insoluble in water and less dense than water. Hence floats on water. Contact may irritate skin, eyes and mucous membranes. May be toxic by ingestion, inhalation or skin absorption. Used to make other chemicals., Liquid, Clear yellow liquid with a fishy odor; [CAMEO] Clear colorless liquid; [MSDSonline]
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Record name 1-Dodecanamine, N,N-dimethyl-
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Vapor Pressure

0.01 [mmHg]
Record name N,N-Dimethyldodecylamine
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Color/Form

Liquid

CAS No.

112-18-5, 68390-97-6, 68391-04-8
Record name N,N-DIMETHYLDODECYLAMINE
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Record name Lauryldimethylamine
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Record name N,N-Dimethyl-1-dodecanamine
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Advanced Synthetic Methodologies for N,n Dimethyldodecylamine and Its Derivatives

Catalytic Hydrogenation Approaches

Catalytic hydrogenation represents a significant industrial route for the synthesis of tertiary amines from their corresponding amides. This method is valued for its high atom economy, as it utilizes molecular hydrogen as the reducing agent.

Table 1: Performance of Ni/γ-Al2O3 Catalyst in N,N-Dimethyldodecylamide Hydrogenation semanticscholar.orgresearchgate.net
ParameterValue (%)
Conversion98.0
Selectivity99.0
Yield97.1

The catalytic hydrogenation of amides to amines is a more challenging transformation than the reduction of other carbonyl compounds due to the lower electrophilicity of the amide carbonyl group. nih.gov The reaction mechanism can proceed through different pathways, including C-N bond cleavage or C-O bond cleavage. nih.govresearchgate.net For the synthesis of N,N-dimethyldodecylamine from its amide, the desired pathway involves the reduction of the carbonyl group without breaking the C-N bond.

A significant side reaction in this process is the hydrogenolysis of the C-N bond, which leads to the formation of dodecyl alcohol and dimethylamine (B145610). semanticscholar.orgresearchgate.net This undesired reaction reduces the yield of the target tertiary amine. semanticscholar.orgresearchgate.net To counteract this, a key strategy is to introduce dimethylamine into the initial reaction mixture. semanticscholar.orgresearchgate.net The presence of excess dimethylamine shifts the reaction equilibrium, effectively suppressing the C-N bond cleavage side reaction and thereby increasing the selectivity for this compound. semanticscholar.orgresearchgate.net

Reductive Amination and Alkylation Strategies

Reductive amination and direct alkylation offer versatile and widely used alternatives for synthesizing tertiary amines like this compound from various precursors.

Reductive amination, also known as reductive alkylation, is a powerful method for forming C-N bonds. masterorganicchemistry.com The process typically involves the reaction of an amine with a carbonyl compound (an aldehyde or ketone) to form an intermediate imine or enamine, which is then reduced to the more substituted amine. masterorganicchemistry.com

To synthesize this compound, a primary amine, dodecylamine (B51217), can be reacted with formaldehyde (B43269). A specific example of this approach is the Eschweiler-Clarke reaction, which involves the methylation of a primary or secondary amine using excess formic acid and formaldehyde. researchgate.net In this one-pot synthesis, dodecylamine is treated with formic acid and formaldehyde and heated to reflux. researchgate.net Formaldehyde serves as the source of the methyl groups, while formic acid acts as the reducing agent. This method is advantageous due to its use of inexpensive reagents. researchgate.net

Table 2: Example of Reductive Amination for this compound Synthesis researchgate.net
Starting MaterialReagentsProduct
DodecylamineFormic Acid, FormaldehydeThis compound

More broadly, reductive amination can be performed with various reducing agents, such as sodium borohydride, sodium cyanoborohydride (NaBH3CN), or through catalytic hydrogenation. organic-chemistry.orgorgsyn.org The choice of reducing agent is critical, as it must selectively reduce the iminium ion intermediate in the presence of the starting aldehyde. masterorganicchemistry.com

Direct alkylation is another fundamental strategy for the synthesis of tertiary amines. This can be achieved by reacting a primary or secondary amine with an alkylating agent, such as an alkyl halide. researchgate.net To produce this compound, one could start with dodecylamine and react it with a methylating agent like methyl iodide. However, a significant challenge with this method is controlling the degree of alkylation, as the reaction can proceed to form a quaternary ammonium (B1175870) salt. masterorganicchemistry.comresearchgate.net

A more controlled approach involves the direct alkylation of a secondary amine with an alkyl halide in the presence of a non-nucleophilic base, such as Hünig's base (N,N-diisopropylethylamine). researchgate.net This method can cleanly produce tertiary amines with high functional group tolerance and without the formation of the undesired quaternary ammonium salt. researchgate.net

Alternatively, tertiary amines can be prepared by reacting a primary amine like dodecylamine with an aldehyde (e.g., formaldehyde) in the presence of a hydrogenation catalyst and hydrogen gas. google.com In this process, the amine and aldehyde first form a condensation product, which is then hydrogenated in situ to yield the final tertiary amine. google.com

Amine Derivatization and Oxidation Pathways

This compound can be chemically modified through derivatization or oxidation to produce compounds with different properties and applications. The most common transformation is the oxidation to form an amine oxide.

The oxidation of this compound yields this compound N-oxide, a compound widely used as a non-ionic or zwitterionic surfactant, foam stabilizer, and antimicrobial agent. researchgate.netbiosynth.com This conversion is typically accomplished using oxidizing agents such as hydrogen peroxide or peracids. orgsyn.org

One synthetic procedure involves reacting this compound with aqueous hydrogen peroxide, often at elevated temperatures (e.g., 70°C) over several hours to ensure complete reaction. researchgate.net Another efficient method employs tert-butyl hydroperoxide in an organic solvent, catalyzed by vanadium oxyacetylacetonate. orgsyn.org This latter procedure allows for the oxidation to occur under relatively anhydrous conditions. orgsyn.org

Table 3: Common Oxidation Pathways to this compound N-oxide
Oxidizing AgentCatalyst/ConditionsReference
Hydrogen Peroxide (H₂O₂)Aqueous solution, 70°C researchgate.net
tert-Butyl HydroperoxideVanadium oxyacetylacetonate, 65-70°C orgsyn.org

Beyond oxidation, derivatization can refer to reactions that modify the amine for analytical purposes. Since aliphatic amines often lack a chromophore, they are difficult to detect using UV-Vis spectroscopy. sigmaaldrich.com Pre-column derivatization with a suitable reagent that introduces a fluorescent or UV-absorbing group allows for sensitive detection by methods like HPLC. sigmaaldrich.com

Synthesis of this compound N-Oxide (DDAO) from this compound

The synthesis of this compound N-Oxide (DDAO), a compound of significant interest in the production of consumer goods, is primarily achieved through the direct oxidation of its precursor, this compound. researchgate.net This transformation involves the conversion of the tertiary amine group into an N-oxide functionality. The choice of oxidant and reaction conditions are critical parameters that influence the reaction's efficiency, yield, and purity of the final product.

Commonly, aqueous or alcoholic solutions of DDAO are prepared by oxidizing this compound with reagents like hydrogen peroxide or peracids. orgsyn.org A prevalent laboratory and industrial method involves the use of aqueous hydrogen peroxide (H₂O₂). researchgate.net In a typical procedure, a 50% aqueous solution of hydrogen peroxide is added dropwise to this compound over an extended period at an elevated temperature, often around 70°C. researchgate.net The reaction is stirred for several hours to ensure complete conversion. researchgate.net To prevent gel formation during the process, additional water may be introduced. researchgate.net The excess hydrogen peroxide can be decomposed into water, and the final product is isolated after removing the solvent. researchgate.net

An alternative synthetic route permits the oxidation to be carried out under relatively anhydrous conditions in organic solvents using tert-butyl hydroperoxide as the oxidant. orgsyn.org This method often employs a catalyst, such as vanadium oxyacetylacetonate, to facilitate the reaction. The process typically begins by heating the mixture of this compound, tert-butyl hydroperoxide, and the catalyst to about 65–70°C, which initiates a vigorous exothermic reaction. orgsyn.org After the initial exotherm subsides, the mixture is refluxed for a short period to complete the oxidation. orgsyn.org The resulting DDAO can then be isolated as a crystalline solid with yields reported between 76–83%. orgsyn.org

A comparison of these two synthetic procedures is detailed in the table below.

Table 1: Comparison of Synthetic Methods for DDAO

Feature Method 1: Aqueous Hydrogen Peroxide Method 2: Tert-Butyl Hydroperoxide
Oxidant Hydrogen Peroxide (H₂O₂) (50% aq.) tert-Butyl Hydroperoxide
Catalyst None mentioned Vanadium oxyacetylacetonate
Solvent Water tert-Butyl alcohol
Temperature 70°C 65-70°C, then reflux (~90°C)
Reaction Time ~13.5 hours (90 min addition + 12 hr stirring) ~30 minutes
Reported Yield Not specified, but aims for high conversion 76–83%
Product Form Aqueous solution/slurry Crystalline solid

| Reference | researchgate.net | orgsyn.org |

Exploration of Cost-Effective and Environmentally Benign Oxidation Methods for N-Oxide Formation

In line with the principles of green chemistry, significant research has been directed toward developing more sustainable methods for the N-oxidation of tertiary amines. These efforts focus on using environmentally acceptable oxidants like molecular oxygen and hydrogen peroxide, which are cost-effective and generate minimal waste. researchgate.netasianpubs.orgepa.gov The key to these green processes often lies in the development of highly efficient and recyclable catalysts.

Hydrogen peroxide is a preferred "clean" oxidant because its only byproduct is water. researchgate.net To enhance its reactivity and selectivity, various catalytic systems have been developed. Flavin-catalyzed H₂O₂ oxidation provides a mild and highly effective route to N-oxides, allowing for fast and selective reactions at room temperature. researchgate.netasianpubs.org Another approach involves heterogeneous catalysts, such as tungstate-exchanged Mg-Al layered double hydroxides (LDH-WO₄²⁻) or tungsten exchanged hydroxyapatite (B223615) (W/HAP), which can catalyze the N-oxidation of aliphatic tertiary amines with aqueous H₂O₂ in water, achieving quantitative yields. researchgate.netresearchgate.net These solid catalysts offer the advantage of easy separation and potential for recycling. researchgate.net

Molecular oxygen is another ideal green oxidant. asianpubs.org Various transition metal complexes have been shown to catalyze the aerobic oxidation of tertiary amines. For example, a cobalt(II) Schiff base complex can be used to oxidize a wide range of tertiary nitrogen compounds to their corresponding N-oxides in nearly quantitative yields by simply bubbling molecular oxygen through the reaction mixture at room temperature. asianpubs.org Similarly, ruthenium trichloride (B1173362) has been employed as a catalyst for the oxidation of tertiary amines with molecular oxygen, affording high yields of the desired N-oxides. asianpubs.org

Other innovative and environmentally conscious systems include the use of sodium percarbonate in the presence of rhenium-based catalysts, which serves as a stable and efficient oxygen source for the oxidation process. organic-chemistry.org These catalytic methods represent a significant advancement over traditional stoichiometric oxidants, such as peracids, by reducing waste and avoiding the use of hazardous materials. researchgate.netepa.gov

Table 2: Overview of Green Oxidation Methods for Tertiary Amine N-Oxide Formation

Catalytic System Oxidant Solvent Key Advantages Reference(s)
Flavin Catalyst Hydrogen Peroxide (H₂O₂) Methanol Mild conditions, fast and selective reactions, good yields. researchgate.netasianpubs.org
Tungstate-exchanged LDH Hydrogen Peroxide (H₂O₂) Water Recyclable catalyst, quantitative yields, room temperature. researchgate.net
Cobalt(II) Schiff Base Complex Molecular Oxygen (O₂) 1,2-dichloroethane Nearly quantitative yields, room temperature, environmentally friendly oxidant. asianpubs.org
Ruthenium Trichloride (RuCl₃) Molecular Oxygen (O₂) Not specified High yields (85-98%) for various amines. asianpubs.org

Novel Synthetic Approaches and Green Chemistry Principles

The synthesis of this compound itself has been the subject of research aimed at improving efficiency, reducing costs, and adhering to green chemistry principles. Traditional methods for preparing N,N-dialkyl amines often include the Eschweiler–Clarke reaction, which utilizes formic acid and formaldehyde to methylate a primary amine. researchgate.net While effective, this route can require high temperatures and produce waste. researchgate.net

The broader field of amine synthesis is moving towards one-pot, tandem reactions using sustainable catalysts. For instance, a novel nano-catalyst of nickel/nickel oxide encapsulated in graphene spheres (Ni/NiO@C) has been developed for the N,N-dimethylation of various amines. chemrxiv.org This method can facilitate a tandem synthesis involving the reductive amination of aldehydes followed by N-methylation of the resulting amine in a one-pot process. chemrxiv.org Such catalysts demonstrate excellent reusability over multiple cycles without significant loss of activity, which is a cornerstone of green industrial chemistry. chemrxiv.org These catalytic advancements, while demonstrated on a range of substrates, represent the forefront of green and novel synthetic routes applicable to the production of this compound and related compounds. researchgate.nethilarispublisher.com

Table 3: Comparison of Synthetic Routes to this compound

Method Starting Materials Reagents/Catalyst Key Features Reference(s)
Eschweiler–Clarke Reaction Dodecylamine Formic acid, Formaldehyde Traditional methylation method; reflux at 80°C. researchgate.net
Catalytic Hydrogenation N,N-dimethyldodecylamide Hydrogen (H₂), Ni/γ-Al₂O₃ catalyst High conversion (98%), selectivity (99%), and yield (97.1%); side reactions suppressed. semanticscholar.orgresearchgate.net

Chemical Reactivity, Mechanistic Studies, and Reaction Dynamics

Basicity and Protonation Behavior of N,N-Dimethyldodecylamine in Aqueous Systems

This compound is a tertiary amine and, consequently, exhibits basic properties in aqueous solutions. Its basicity is attributed to the lone pair of electrons on the nitrogen atom, which can accept a proton from a water molecule, leading to the formation of a dodecyldimethylammonium ion and a hydroxide (B78521) ion. The pKa value for this compound has been reported to be approximately 9.97. hsc.edu Another predicted pKa value is 9.78 ± 0.28. wikipedia.org This relatively high pKa value indicates that this compound is a moderately strong base.

In environmentally relevant pH ranges, typically between 6 and 9, it is expected that this compound will be almost completely protonated. hsc.edu The equilibrium for the protonation reaction in water can be represented as follows:

CH₃(CH₂)₁₁N(CH₃)₂ + H₂O ⇌ CH₃(CH₂)₁₁N⁺H(CH₃)₂ + OH⁻

The degree of protonation is dependent on the pH of the solution. At a pH equal to the pKa, the concentrations of the protonated and unprotonated forms are equal. At pH values below the pKa, the protonated form predominates, while at pH values above the pKa, the unprotonated (free amine) form is more abundant. Given its pKa of ~9.97, in most natural aquatic environments and biological systems, this compound will exist primarily as the dodecyldimethylammonium cation. hsc.edu This protonation significantly influences its physical and chemical properties, including its solubility in water and its interaction with other charged species.

Reaction Mechanisms of this compound

The cleavage of the C-N bond in tertiary amines like this compound is a critical step in their degradation and metabolism. One proposed pathway for this fission involves the oxidation of the tertiary amine to a tertiary amine N-oxide, which can then be converted into a secondary amine and an aldehyde. google.com This process represents a formal cleavage of a C-N bond.

In the context of this compound, this would involve the breaking of the bond between the nitrogen atom and the dodecyl chain, leading to the formation of dimethylamine (B145610) and dodecanal. The initial step is the oxidation of the nitrogen atom to form this compound N-oxide. Subsequently, a rearrangement and cleavage reaction, which can be catalyzed by certain reagents, results in the formation of the corresponding secondary amine (dimethylamine) and aldehyde (dodecanal). google.com

CH₃(CH₂)₁₁N(CH₃)₂ → [CH₃(CH₂)₁₀CH(OH)N(CH₃)₂] → CH₃(CH₂)₁₀CHO + HN(CH₃)₂

While specific studies detailing the precise mechanism and intermediates for this compound are not extensively documented in the reviewed literature, these general pathways for tertiary amine degradation provide a scientifically grounded framework for understanding its potential breakdown into dimethylamine and an aldehyde.

The Morita-Baylis-Hillman (MBH) reaction is a carbon-carbon bond-forming reaction between an α,β-unsaturated carbonyl compound and an aldehyde, catalyzed by a nucleophile, typically a tertiary amine or a phosphine. wikipedia.org As a tertiary amine, this compound has the potential to act as a catalyst in this reaction.

The generally accepted mechanism for the MBH reaction catalyzed by a tertiary amine involves the following steps:

Michael Addition: The tertiary amine catalyst adds to the β-position of the α,β-unsaturated carbonyl compound in a Michael-type addition. This forms a zwitterionic enolate intermediate.

Aldol-type Addition: The α-carbon of the enolate, now acting as a nucleophile, attacks the electrophilic carbonyl carbon of the aldehyde. This results in the formation of a second zwitterionic intermediate.

Proton Transfer and Elimination: An intramolecular proton transfer, often considered the rate-determining step, occurs from the α-carbon to the newly formed alkoxide. This is followed by the elimination of the tertiary amine catalyst, which regenerates the catalyst for the next cycle and forms the final α-methylene-β-hydroxy carbonyl product.

While common tertiary amine catalysts for the MBH reaction include sterically hindered and structurally more complex amines like 1,4-diazabicyclo[2.2.2]octane (DABCO) and 4-(N,N-dimethylamino)pyridine (DMAP), the fundamental requirement is the presence of a nucleophilic tertiary nitrogen atom. mdpi.comresearchgate.net Therefore, this compound, with its available lone pair of electrons on the nitrogen, can mechanistically participate in this catalytic cycle. The long dodecyl chain might introduce steric hindrance that could affect the reaction rate and efficiency compared to smaller tertiary amine catalysts.

Intermolecular Interactions and Self-Assembly Research

This compound N-oxide (DDAO), the N-oxide derivative of this compound, is an amphiphilic molecule with a polar head group (the N-oxide) and a long hydrophobic tail (the dodecyl chain). This structure allows it to act as a surfactant, and in aqueous solutions, it can self-assemble into micelles above a certain concentration known as the critical micelle concentration (CMC). researchgate.net The CMC is a key parameter that characterizes the efficiency of a surfactant. Below the CMC, DDAO exists primarily as monomers, while above the CMC, it forms aggregates (micelles) where the hydrophobic tails are shielded from the water in the core of the micelle, and the hydrophilic head groups are exposed to the aqueous environment.

The CMC of DDAO has been determined by various experimental techniques, including surface tension measurements and fluorescence spectroscopy. researchgate.net The value of the CMC can be influenced by factors such as temperature, pH, and the presence of electrolytes.

Table 1: Reported Critical Micelle Concentration (CMC) Values for this compound N-Oxide (DDAO)

Temperature (°C)MethodCMC (mM)Reference
25Not Specified1-2 researchgate.net
Not SpecifiedNot Specified~1 researchgate.net
25Surface Tension2.1 researchgate.net
25Pyrene Fluorescence2.0 researchgate.net

This is an interactive table. The data is sourced from the references provided.

At a pH above its pKa, DDAO is nonionic, while at lower pH values, it becomes protonated and behaves as a cationic surfactant. This change in the head group's charge significantly affects its aggregation behavior and CMC.

The presence of this compound N-oxide (DDAO) has been shown to significantly influence the crystallization behavior of other surfactants, such as sodium dodecyl sulfate (B86663) (SDS), in aqueous systems. acs.orgnih.gov Studies have demonstrated that the addition of DDAO to an aqueous solution of SDS can lower the crystallization temperature of the SDS. mdpi.comacs.orgnih.gov This effect is of considerable interest in the formulation of detergents and other products where stability at low temperatures is crucial.

Research using techniques such as differential scanning calorimetry (DSC), wide-angle X-ray scattering (WAXS), and confocal Raman microscopy has provided insights into the mechanism of this influence. acs.orgnih.gov In mixed SDS and DDAO aqueous systems at low temperatures, SDS forms hydrated crystals. acs.orgnih.gov The DDAO molecules tend to reside in the vicinity of these SDS crystals. acs.orgnih.gov

A notable finding is that in the absence of DDAO, an intermediate hydrate (B1144303) structure of SDS (SDS·1/8H₂O) is formed during the crystallization process. However, in the presence of DDAO, this intermediate structure is not detected. acs.orgnih.gov This suggests that DDAO alters the crystallization pathway of SDS. The interaction between the anionic SDS and the amphoteric DDAO can affect the packing of the surfactant molecules and the kinetics of crystal growth. At a pH of 9, where DDAO is largely nonionic, it is observed that upon cooling, a mixture of hydrated SDS crystals and mixed micelles containing both SDS and DDAO are formed before the solution completely freezes. In contrast, at a more acidic pH of 2, where DDAO is protonated and cationic, both surfactants appear to undergo a simultaneous phase transition, leading to the formation of hydrated crystals of a mixed composition and the disappearance of micelles. tandfonline.com

Structure-Activity Relationships in Chemical Reactivity

The concept of Structure-Activity Relationship (SAR) establishes a connection between the chemical structure of a molecule and its resulting biological activity or chemical reactivity. wikipedia.orggardp.org SAR analysis allows for the identification of specific structural features, or pharmacophores, that are responsible for a molecule's reactivity, enabling the targeted modification of its structure to enhance or diminish certain properties. wikipedia.orgcollaborativedrug.com For this compound, its chemical reactivity is primarily dictated by the interplay between its tertiary amine headgroup and the long dodecyl chain.

The reactivity of tertiary amines is largely governed by the lone pair of electrons on the nitrogen atom, which allows them to function as nucleophiles and bases. studymind.co.uk The specific structural attributes of this compound—the N,N-dimethyl moiety and the C12 alkyl chain—create a unique balance of steric and electronic effects that defines its role in chemical reactions.

Influence of the Alkyl Chain Length

The length of the alkyl chain in N-alkyl-N,N-dimethylamines is a critical determinant of their physicochemical properties and, consequently, their reactivity in various systems. The dodecyl group in this compound imparts significant lipophilicity to the molecule. This characteristic influences its solubility, interfacial behavior, and interaction with other reactants.

For instance, studies on N-alkyl-N,N-dimethylamine oxides against Staphylococcus aureus and Escherichia coli demonstrate this trend. The activity peaks for the C14 derivative, with the C12 analogue (structurally very similar to this compound's oxidized form) also showing high efficacy. nih.gov

Compound (N-Alkyl-N,N-dimethylamine Oxide)Alkyl Chain LengthMinimum Inhibitory Concentration (MIC) vs. S. aureus (μM)Minimum Inhibitory Concentration (MIC) vs. E. coli (μM)
N-Octyl-N,N-dimethylamine OxideC8110005700
N-Decyl-N,N-dimethylamine OxideC101400700
N-Dodecyl-N,N-dimethylamine OxideC12170170
N-Tetradecyl-N,N-dimethylamine OxideC144386
N-Hexadecyl-N,N-dimethylamine OxideC1681160
N-Octadecyl-N,N-dimethylamine OxideC18310620

Influence of the Tertiary Amine Headgroup

The tertiary amine group is the primary site of chemical reactivity. The dodecyl chain acts as an electron-donating group through induction, which increases the electron density on the nitrogen atom. This enhanced electron density makes the nitrogen lone pair more available for donation, thereby increasing the amine's basicity and nucleophilicity compared to primary or secondary amines with shorter chains or electron-withdrawing groups.

In reactions like the formation of N-nitrosamines, the dialkylamino moiety is the key structural feature. Studies on the formation of N-nitrosodimethylamine (NDMA) from dimethylamine (the same headgroup as this compound) during chlorination highlight the reactivity of this functional group. nih.govnih.gov The mechanism involves the reaction of the amine with monochloramine to form a hydrazine (B178648) intermediate, which is then oxidized. nih.gov The presence of the long dodecyl chain in this compound would be expected to influence the rate of these reactions through the steric and electronic effects previously described.

Applications in Advanced Materials Science and Engineering

Role as a Capping Agent in Nanomaterial Synthesis

As a capping agent, N,N-Dimethyldodecylamine adsorbs to the surface of growing nanoparticles, controlling their growth, preventing aggregation, and determining their final morphology and stability. semanticscholar.orginl.gov This function is critical in producing nanomaterials with desired properties for specific applications. Capping agents provide stability through either steric hindrance or electrostatic repulsion. nih.gov

This compound has been successfully employed as a capping agent in the synthesis of bimetallic nanoparticles, which are materials composed of two different metals that often exhibit enhanced catalytic or electronic properties compared to their monometallic counterparts. mdpi.comresearchgate.net A notable example is the synthesis of gold-palladium (Au-Pd) core-shell nanoparticles. nih.govacs.org

Table 1: Role of this compound in Au-Pd Nanoparticle Synthesis

Feature Description Source(s)
Nanoparticle Type Au(core)-Pd(shell) bimetallic nanoparticles nih.govacs.org
Synthesis Method Co-reduction of gold(III) and palladium(II) precursors nih.govacs.org
Solvent Toluene nih.govsigmaaldrich.com
Role of Compound Capping agent, stabilizer, morphology control nih.govacs.org
Characterization UV-visible, TEM, XRD nih.gov

The synthesis of silver nanowires (AgNWs) is another area where tertiary amines like this compound and its derivatives are utilized. In one method, this compound hydrochloride serves as a protecting agent, while the amine itself can be the reaction medium. elsevierpure.com This process involves the reduction of a silver chlorocomplex to form silver atoms, which first assemble into multiplied twinned nanoparticles (MTPs) and then grow anisotropically into uniform nanowires. elsevierpure.com The resulting AgNWs have been reported with dimensions of 50–100 nm in diameter and lengths exceeding 20 µm. elsevierpure.com

A related compound, this compound oxide (DDAO), a zwitterionic amphiphile, has also been used as both a reducing and capping agent for the synthesis of long AgNWs. oup.comoup.com This method can produce nanowires with a high aspect ratio at a relatively high silver concentration. oup.com The morphology of the final AgNWs is highly sensitive to reaction conditions, including the type of capping agent used. nih.gov

Table 2: Synthesis of Silver Nanowires (AgNWs) using this compound Derivatives

Parameter Details Source(s)
Protecting Agent This compound hydrochloride elsevierpure.com
Precursor Silver Chloride (AgCl) elsevierpure.com
Intermediate Multiplied Twinned Nanoparticles (MTPs) elsevierpure.com
Final Product Silver Nanowires (AgNWs) elsevierpure.com
Dimensions 50–100 nm (diameter), >20 µm (length) elsevierpure.com
Alternative Agent This compound oxide (DDAO) oup.comoup.com

The primary functions of a capping agent are to control the size and shape (morphology) of nanoparticles and to ensure their long-term stability by preventing aggregation. nih.govfrontiersin.org this compound achieves this by binding to the nanoparticle surface, which modulates the growth rate of different crystallographic faces. nih.govacs.org This interaction is crucial for producing nanoparticles with consistent and predictable properties. inl.gov

The stability imparted by capping agents like this compound is essential for the practical application of nanoparticles, as agglomerated particles lose their unique nanoscale properties. nih.govnih.gov The hydrophobic dodecyl chain of the molecule provides steric hindrance, creating a protective layer that repels other particles, thus maintaining a stable colloidal dispersion. nih.gov The ability to control morphology allows for the tailoring of nanoparticles for specific applications, from catalysis to electronics, where particle shape and size can significantly influence performance. nih.govmdpi.com

Development of Surfactant and Emulsifier Systems

This compound is a key intermediate in the chemical industry for the production of various surfactants and emulsifiers. guidechem.comblitchem.com Its amphiphilic nature, with a polar amine head and a nonpolar hydrocarbon tail, allows it to modify surface properties and stabilize mixtures of immiscible liquids like oil and water.

This tertiary amine serves as a precursor for synthesizing cationic surfactants, such as quaternary ammonium (B1175870) compounds. guidechem.com These compounds are widely used in cleaning agents and other formulations. Furthermore, this compound itself is noted for its use as an acid-stable emulsifier, capable of maintaining stable emulsions even under acidic conditions. guidechem.com This property is valuable in various industrial applications where pH levels are low.

The surface-active properties of this compound and its derivatives make them useful in applications requiring foam stabilization. A derivative, this compound N-oxide (DDAO), is often used as a foam booster in detergent formulations. nih.govmoleculardepot.com It enhances the stability of foams, which is important for the effectiveness of many cleaning products. nih.govmoleculardepot.com Additionally, due to its ability to modify surface properties, this compound is employed in the formulation of antistatic agents, which help to dissipate static electrical charges on surfaces, particularly in cosmetics and fabric softeners. guidechem.comblitchem.com

Table 3: Summary of Surfactant and Emulsifier Applications

Application Function of this compound/Derivative Example Products Source(s)
Cationic Detergents Intermediate for synthesis Cleaning agents guidechem.com
Emulsifiers Acid-stable emulsifying agent Industrial formulations guidechem.com
Foam Stabilization Foam booster (as DDAO) Detergents nih.govmoleculardepot.com
Antistatic Agents Surface modification Hair conditioners, fabric softeners guidechem.comblitchem.com

Materials Modification and Functionalization

The ability to alter the surface properties of materials is critical for enhancing their performance. This compound is utilized in chemical modification processes to impart new functionalities to various substrates, ranging from natural polymers to inorganic nanoparticles.

Cellulose (B213188), a widely available and biodegradable polymer, can be chemically modified to create high-capacity adsorbents for environmental remediation. One such modification involves the quaternization of cellulose using this compound to introduce quaternary amine groups onto the cellulose backbone. rsc.orgvot.pl This process transforms the cellulosic material into a cationic adsorbent with a high affinity for anionic compounds, such as certain industrial dyes. rsc.org

In a notable study, microcrystalline cellulose (MCC) was functionalized with this compound to create an efficient adsorbent for the removal of Congo Red dye from aqueous solutions. rsc.orgvot.pl Researchers employed ultrasonic pretreatment to enhance the accessibility and reactivity of the MCC. The subsequent chemical reaction successfully grafted quaternary amine groups onto the cellulose surface, a result confirmed by Fourier-transform infrared spectroscopy (FT-IR) and X-ray photoelectron spectroscopy (XPS). rsc.org The modification disrupted the original crystalline structure of the cellulose and created a coarser, more porous surface, which is beneficial for adsorption processes. rsc.org

The resulting functionalized material, designated FM-1, demonstrated a remarkable adsorption capacity. rsc.orgvot.pl Under optimal conditions, it could adsorb up to 304 mg of Congo Red per gram of adsorbent. vot.pl This high capacity highlights the effectiveness of using this compound to create specialized, eco-friendly materials for wastewater treatment. rsc.org

Adsorption Capacity of Functionalized Microcrystalline Cellulose (FM-1) for Congo Red Dye rsc.orgvot.pl
ParameterValue
AdsorbentMicrocrystalline Cellulose functionalized with this compound (FM-1)
Target PollutantCongo Red (CR) Dye
Adsorption Capacity304 mg/g
Initial Dye Concentration80 mg/L
Adsorbent Dose0.1 g/L
Temperature40 °C

This compound serves as a precursor for the synthesis of functional monomers that can be integrated into polymer backbones, creating materials with tailored properties. These functional monomers are often polymerizable surfactants, also known as "surfmers," which combine the characteristics of a surface-active agent and a monomer in a single molecule. vot.pl

One such application involves the reaction of this compound with molecules like 4-vinylbenzyl chloride or 2-methacryloyloxyethyl bromide. vot.pl This reaction creates a quaternary ammonium salt that contains a polymerizable group (a vinyl or methacrylate (B99206) group). When this surfmer is used in an emulsion polymerization process, it acts as both a stabilizer for the emulsion and as a co-monomer that becomes covalently bonded into the final polymer structure. vot.pl This permanent integration prevents the leaching of the surfactant from the final product, which can be a significant advantage in applications such as paints, adhesives, and textiles. vot.pl

Furthermore, this compound is used as a capping agent in the synthesis of metallic nanoparticles, such as gold-palladium (Au-Pd) core-shell structures. sigmaaldrich.com As a capping agent, it controls the growth and prevents the aggregation of the nanoparticles during their synthesis. sigmaaldrich.com These stabilized nanoparticles can then be incorporated into a polymer matrix to form nanocomposite materials. The integration of such functionalized nanoparticles can enhance the mechanical, thermal, or catalytic properties of the host polymer.

Corrosion Inhibition Studies in Material Protection

The prevention of corrosion is a critical aspect of material protection, particularly for metals like mild steel used in industrial applications. Organic compounds containing nitrogen, sulfur, or oxygen atoms are often effective corrosion inhibitors, as they can adsorb onto the metal surface and form a protective barrier. Derivatives of this compound have been investigated for this purpose.

A study evaluated the performance of N,N-dimethyl-N-(2-phenoxyethyl) dodecan-1-aminium bromide, a quaternary ammonium salt synthesized from a precursor related to this compound, as a corrosion inhibitor for mild steel in a 1M hydrochloric acid (HCl) solution. The results showed that the compound is an effective inhibitor, with its efficiency increasing as its concentration increased.

Electrochemical tests, including potentiodynamic polarization and electrochemical impedance spectroscopy, confirmed that the inhibitor molecules adsorb onto the steel surface, forming a protective film that impedes both the anodic (metal dissolution) and cathodic (hydrogen evolution) reactions of the corrosion process. The adsorption of the inhibitor was found to follow the Langmuir adsorption isotherm, indicating the formation of a monolayer on the metal surface.

Surface analysis using Atomic Force Microscopy (AFM) and Scanning Electron Microscopy (SEM) provided visual evidence of the inhibitor's effectiveness. In the absence of the inhibitor, the mild steel surface showed significant damage and cracks after exposure to the acidic solution. However, in the presence of the inhibitor, a smooth and closely packed protective film was observed, preventing corrosive attack. The average surface roughness of the steel was drastically reduced in the presence of the inhibitor, further confirming its protective action.

Surface Roughness of Mild Steel in 1M HCl with and without Inhibitor
Sample ConditionAverage Surface Roughness (nm)
Polished Mild Steel41
Mild Steel in 1M HCl (without inhibitor)785
Mild Steel in 1M HCl (with inhibitor)180

Biological and Biomedical Research on N,n Dimethyldodecylamine

Mechanisms of Antimicrobial and Biocidal Activity

The antimicrobial action of N,N-Dimethyldodecylamine and its related compounds is multifaceted, primarily targeting the structural and functional integrity of microbial cells.

Interaction with Biological Membranes and Influence on Cellular Permeability

The primary mechanism of antimicrobial activity for compounds related to this compound involves the disruption of biological membranes. As amphiphilic molecules, they possess both hydrophilic and hydrophobic regions, allowing them to intercalate into the lipid bilayers of microbial cell membranes. This insertion disrupts the membrane's structural organization and fluidity.

This disruption leads to an increase in membrane permeability, causing the leakage of essential intracellular components such as ions, metabolites, and macromolecules. This loss of cellular contents and the inability to maintain critical ion gradients ultimately results in cell death. The initial electrostatic interaction between the positively charged head group of these compounds and the negatively charged components of microbial cell membranes facilitates this process. For instance, quaternized-oligourea dimers, which are structurally related, bind to phosphate-derived anions on bacterial cell membranes, leading to increased permeability. mdpi.com

Effects on Cell Wall Integrity and Protein Functions

Beyond membrane disruption, certain related compounds can also affect the integrity of the microbial cell wall. The cell wall provides structural support and protection to the microbial cell. For example, dilute aqueous solutions of NN-dimethylhydrazine have been shown to dissolve the cell walls of some Gram-positive bacteria. nih.govnih.gov While the specific action of this compound on the cell wall is not extensively documented, it is a recognized target for related antimicrobial agents.

Antifungal Activity against Plant Pathogenic Fungi (e.g., Sclerotinia sclerotiorum, Alternaria sp., Helminthosporium sp.)

While direct studies on the antifungal activity of this compound against Sclerotinia sclerotiorum, Alternaria sp., and Helminthosporium sp. are limited, research on related compounds suggests potential efficacy. For instance, N,N-disubstituted nicotinoilamide (Z)-O-methyloximes have demonstrated in vitro antifungal activity against a range of plant pathogenic fungi, including Sclerotinia sclerotiorum, Alternaria alternata, and Helminthosporium sativum. researchgate.net The structural features of these compounds, which include a lipophilic alkyl chain similar to that in this compound, are crucial for their antifungal action. Additionally, extracts from Penicillium citrinum have shown inhibitory effects on the growth of Sclerotinia sclerotiorum and Alternaria alternata. creamjournal.org

The proposed mechanism of antifungal activity is likely similar to the antibacterial mechanism, involving disruption of the fungal cell membrane and wall.

Antibacterial Efficacy against Gram-Positive and Gram-Negative Microorganisms

Derivatives of this compound have demonstrated broad-spectrum antibacterial activity. A study on dodecyl trimethyl ammonium (B1175870) sulphate, a quaternary ammonium compound (QAC) synthesized from a dodecylamine (B51217) precursor, showed greater efficacy against the Gram-positive bacterium Staphylococcus aureus than the Gram-negative bacterium Salmonella Typhimurium. orientjchem.org This difference is often attributed to the variations in the cell wall structure between Gram-positive and Gram-negative bacteria. orientjchem.org

N-Alkyl-N,N-Dimethylamine oxides, another class of derivatives, have also shown significant antimicrobial activity. The efficacy is dependent on the length of the alkyl chain, with a cutoff effect observed for chain lengths of approximately 14 for optimal activity against both S. aureus and Escherichia coli. nih.gov

The table below summarizes the antibacterial activity of a related compound, Dodecyl Trimethyl Ammonium (DTA), against representative Gram-positive and Gram-negative bacteria.

MicroorganismTypeConcentration of DTA (mole mL⁻¹)Inhibition Zone (mm)
Staphylococcus aureusGram-Positive0.08 x 10⁻⁴24.3 ± 0.3
Salmonella TyphimuriumGram-Negative0.08 x 10⁻⁴15.3 ± 0.9

Data sourced from Oriental Journal of Chemistry. orientjchem.org

Biological Applications as a Synthetic Intermediate

This compound serves as a crucial building block in the synthesis of more complex molecules with specialized biomedical applications.

Synthesis of Quaternary Ammonium Compounds (QACs) for Biomedical Applications

This compound is a key precursor in the synthesis of a wide range of quaternary ammonium compounds (QACs). mdpi.comnih.gov These synthetic cationic compounds are known for their potent antimicrobial properties and are used in various biomedical materials and applications. nih.gov

One notable example is the synthesis of dodecyl dimethyl(vinylbenzyl)ammonium chloride. This QAC is produced through the reaction of 4-vinylbenzyl chloride with this compound. researchgate.net The resulting compound exhibits excellent antibacterial activity against both E. coli (Gram-negative) and S. aureus (Gram-positive), making it a candidate for incorporation into antibacterial polymers and coatings for medical devices. researchgate.net

The general structure of QACs, with a positively charged nitrogen atom and one or more long alkyl chains, allows them to effectively disrupt microbial membranes, which is the primary basis for their biomedical utility as antimicrobial agents. mdpi.com

Development of Novel Biocides and Antifungal Agents

The search for new and effective biocides has led researchers to explore various chemical structures, including those related to this compound. The long alkyl chain characteristic of this compound is a feature that has been investigated in the development of novel antimicrobial agents. For instance, a series of N4-alkylcytidines, which are nucleoside derivatives, have been synthesized and evaluated for their potential as a new generation of antibacterial and antifungal biocides. mdpi.com Among these, derivatives with extended alkyl substituents, such as N4-dodecyl-5- and 6-methylcytidines, have demonstrated significant activity against Gram-positive bacteria and filamentous fungi. mdpi.com

The effectiveness of the alkyl chain is a recurring theme in the design of new antifungal compounds. Research into a series of new amine cyanoborane derivatives also highlighted that a long alkyl chain attached to the nitrogen atom enhances antifungal activity. nih.gov Specifically, compounds like dimethylundecylamine cyanoborane were identified as lead compounds with potent activity against important human pathogenic fungi, including strains resistant to conventional medicines like fluconazole. nih.gov These findings underscore the potential of molecules with structures analogous to this compound to serve as scaffolds for developing new biocides and antifungal treatments. mdpi.comnih.gov The development of such compounds is crucial due to the rapid increase in antibiotic resistance among microorganisms. mdpi.com

Cellular and Molecular Biological Effects

The N-oxide derivative of this compound, this compound-N-oxide (DDAO), has been studied for its effects on key parameters of cellular homeostasis in mammalian cells. core.ac.uk In a study using rat thymocytes, DDAO was shown to influence intracellular calcium (Ca2+) levels, intracellular zinc (Zn2+) levels, and the cellular content of nonprotein thiols. core.ac.uk

At a concentration of 100 µM, DDAO caused a slight but significant increase in all three of these parameters. core.ac.uk The intensity of Fluo-3 and FluoZin-3 fluorescence, which indicates intracellular Ca2+ and Zn2+ levels respectively, was augmented in a concentration-dependent manner. core.ac.uk Similarly, the cellular content of nonprotein thiols also increased with higher concentrations of DDAO. core.ac.uk However, at concentrations of 30 µM or less, the compound showed no significant effect on these cellular markers. core.ac.uk This suggests that the impact of DDAO on cellular homeostasis is concentration-dependent, with noticeable effects occurring at higher concentrations. core.ac.uk

Table 1: Effect of this compound-N-oxide (DDAO) on Cellular Parameters in Rat Thymocytes

DDAO ConcentrationEffect on Intracellular Ca2+ LevelEffect on Intracellular Zn2+ LevelEffect on Nonprotein Thiol Content
≤ 30 µMNo significant effectNo significant effectNo significant effect
100 µMSignificant increaseSignificant increaseSignificant increase

Data sourced from a study on rat thymocytes. core.ac.uk

The interaction between surfactants and proteins is critical in many consumer and industrial products, as it can alter protein stability and activity. nih.gov this compound N-oxide (DDAO), an amphoteric surfactant, has been investigated for its impact on the structure of the globular protein β-lactoglobulin (βLG). nih.gov

Studies using various biophysical methods, including fluorescence and circular dichroism spectroscopy, have revealed that DDAO induces the unfolding of β-lactoglobulin. nih.gov This effect is notably dependent on the concentration of the surfactant relative to its critical micelle concentration (CMC), which is the concentration at which surfactant molecules begin to form micelles. nih.govniu.edu Below its CMC, DDAO has limited interaction with β-lactoglobulin. nih.gov However, at concentrations above the CMC, DDAO causes significant changes in the protein's structure. nih.gov The interaction results in the formation of a protein-surfactant complex, which is described as resembling a protein-decorated micelle. nih.gov This unfolding of the protein involves a disruption of its native secondary and tertiary structure. niu.edu

Environmental Fate, Transport, and Ecotoxicological Mechanisms

Biodegradation Pathways and Kinetics

The biological breakdown of N,N-Dimethyldodecylamine is a critical process in its environmental removal. Studies have assessed its susceptibility to microbial degradation under various conditions.

Ready and Inherent Biodegradability in Aquatic Environments

This compound is classified as readily biodegradable, indicating its potential for rapid and complete breakdown in aquatic environments. oecd.org Standardized tests, such as those outlined by the Organisation for Economic Co-operation and Development (OECD), have been employed to evaluate its biodegradability.

In a Closed Bottle Test using river water as the inoculum, this compound achieved approximately 80% biodegradation after 28 days, meeting the 10-day window criterion with 60% degradation within the first 10 days. oecd.org Similarly, a test with activated sludge from a domestic wastewater treatment plant showed about 70% biodegradation over 28 days, also fulfilling the 10-day window. oecd.org However, in a Manometric Respirometry Test (OECD 301F), while biodegradation rates of 67-74% were observed after 28 days, the 10-day window was not met. oecd.org A Modified MITI Test (I) (OECD 301C) showed 49.4% degradation after 14 days. oecd.org

These findings suggest that while this compound is ultimately biodegradable, the initial rate can vary depending on the specific microbial community and environmental conditions. For surface waters, a half-life of 15 days has been derived from available test data. oecd.org

Interactive Data Table: Biodegradability of this compound

Test Type (OECD Guideline)InoculumDuration (days)Biodegradation (%)10-Day Window Met
Closed Bottle TestRiver Water28~80Yes
Closed Bottle TestActivated Sludge28~70Yes
Manometric Respirometry (301F)Activated Sludge2867-74No
Modified MITI Test (I) (301C)Activated Sludge1449.4Not Applicable
Zahn-Wellens Test (302B)Industrial Activated Sludge27-2987-92Not Applicable

Metabolic Transformation via C-N Bond Fission in Wastewater Treatment Systems

The primary metabolic pathway for the degradation of this compound in wastewater treatment systems involves the fission of the C-N bond. researchgate.net This cleavage of the bond between the dodecyl carbon chain and the nitrogen atom results in the formation of two smaller, more readily biodegradable molecules: dimethylamine (B145610) and decanal. researchgate.net This transformation significantly reduces the toxicity of the parent compound. oecd.org

Environmental Distribution and Partitioning

The distribution of this compound in the environment is largely governed by its physicochemical properties, particularly its tendency to adsorb to solids and its limited volatility.

Adsorption Behavior onto Sewage Sludge and Sediments

This compound exhibits a high potential for adsorption onto sewage sludge and sediments. oecd.org This partitioning behavior is a key factor in its removal during wastewater treatment. In a Zahn-Wellens test, 46% of the substance was found to be adsorbed onto the sludge within the first 3 hours of the test. oecd.org

Interactive Data Table: Adsorption Potential of this compound

Environmental CompartmentAdsorption PotentialSupporting Evidence
Sewage SludgeHigh46% adsorption in 3 hours (Zahn-Wellens test) oecd.org
SedimentsHigh (inferred)Cationic nature promotes binding to negatively charged particles

Considerations for Volatilization in Environmental pH Ranges

The volatilization of this compound from aquatic environments is expected to be low. As a tertiary amine, it is a weak base and is significantly protonated in the typical pH range of natural waters and wastewater (pH 6-9). This protonation results in the formation of a cationic species with very low vapor pressure, thus limiting its tendency to escape from the water phase into the atmosphere. The volatilization half-life from a model pond, considering adsorption, has been estimated to be approximately 160 days. guidechem.com

Behavior in Wastewater Treatment Processes

Wastewater treatment plants (WWTPs) are effective in removing this compound from the waste stream. The high removal efficiency is a result of a combination of biodegradation and adsorption processes.

In activated sludge simulation tests using domestic activated sludge, a mean primary degradation of 99.6% has been observed. oecd.org A biodegradation rate constant of 1 h⁻¹ is assumed for sewage treatment plants. oecd.orgresearchgate.net This rapid degradation, coupled with the strong adsorption to sludge, leads to very low concentrations of the compound in the final effluent.

Modeling Environmental Exposure in Aquatic Receiving Streams

Assessing the potential impact of this compound on aquatic environments requires modeling its concentration in receiving streams following discharge from wastewater treatment plants. This is typically done by calculating a Predicted Environmental Concentration (PEC). eeer.org The PEC is determined using models that consider the substance's properties, usage, and the efficiency of wastewater treatment. eeer.org

For C12-14 alkyldimethylamine, a category that includes this compound, regional exposure scenarios have been calculated using programs like the European Union System for the Evaluation of Substances (EUSES). oecd.org Such models are essential for estimating the concentration of "down-the-drain" chemicals in effluents and the subsequent receiving waters. nih.gov These modeling approaches provide a quantitative link between the pollutant contributions from land use and the response of the waterbody, which is fundamental for developing management strategies like Total Maximum Daily Loads (TMDLs). epa.gov The models integrate data on point source discharges along a hydrologic network to assess environmental exposure and risk in a spatial context. nih.gov

Bioaccumulation Potential and Environmental Risk Assessment Methodologies

The bioaccumulation potential of a chemical refers to its accumulation in an organism from all routes of exposure, including water, air, soil, and food. ecetoc.org A key indicator for this potential is the n-octanol-water partition coefficient (log Kow). This compound has a calculated log Kow of 5.47 to 5.5, which suggests a high potential for bioaccumulation. oecd.orgenv.go.jp However, for surface-active substances, the log Kow may not be a suitable predictor for the Bioconcentration Factor (BCF), which measures uptake from water alone. oecd.orgecetoc.org While no specific bioaccumulation studies for this compound are available, it is assumed that accumulation is possible, as biodegradation is presumed to occur primarily in the water phase. oecd.org

Environmental risk assessment for this compound is commonly conducted using a methodology that compares the Predicted Environmental Concentration (PEC) with the Predicted No-Effect Concentration (PNEC). eeer.org The PNEC is derived from ecotoxicological data from various aquatic organisms. env.go.jp If the PEC/PNEC ratio is greater than one, it indicates a potential risk to the environment.

The PNEC is calculated from reliable acute and chronic toxicity data. For this compound, the most sensitive chronic toxicity value was a 72-hour No-Observed-Effect Concentration (NOEC) of 2.6 µg/L for the green algae Desmodesmus subspicatus. env.go.jp Using this value and an assessment factor, a PNEC of 0.026 µg/L was established for freshwater bodies. env.go.jp The comparison of this PNEC with modeled PEC values helps to characterize the environmental risk. env.go.jp

Ecotoxicity Data for this compound Used in Risk Assessment
OrganismEndpointValue
Green Algae (Desmodesmus subspicatus)72-h EC50 (Growth Inhibition)23.5 µg/L env.go.jp
Green Algae (D. subspicatus)72-h NOEC (Growth Inhibition)2.6 µg/L env.go.jp
Crustacean (Daphnia magna)48-h EC50 (Swimming Inhibition)83 µg/L env.go.jp
Crustacean (D. magna)21-d NOEC (Reproductive Inhibition)36 µg/L env.go.jp
Fish (Oncorhynchus mykiss)96-h LC50570 µg/L env.go.jp
Fish (Brachydanio rerio)96h-LC500.71 – 1 mg/l oecd.org

Advanced Analytical Techniques for Characterization and Environmental Monitoring

Chromatographic and Mass Spectrometric Detection

For the detection and quantification of N,N-Dimethyldodecylamine at trace levels, particularly in complex environmental samples, the combination of liquid chromatography and mass spectrometry is the method of choice.

Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) offers exceptional sensitivity and selectivity, making it the premier technique for analyzing environmental contaminants. nih.gov A validated LC-MS/MS method has been developed for the determination of this compound in river and sea water. researchgate.net

The methodology typically involves a sample preparation step, such as solid-phase extraction (SPE), to isolate the analyte from the water matrix and concentrate it. The extract is then injected into the LC system, where this compound is separated from other compounds. The eluent from the LC column is directed into a tandem mass spectrometer. Here, the molecule is ionized, and a specific precursor ion is selected. This ion is then fragmented, and specific product ions are monitored for quantification. This two-stage mass filtering process (MS/MS) provides very high selectivity and minimizes interferences from the sample matrix.

This powerful technique enables the detection of this compound at nanogram-per-liter levels, which is essential for environmental monitoring and regulatory compliance, as the compound is designated as a "Class I Designated Chemical Substance" in some regions. researchgate.net

Table 5: Performance of LC-MS/MS for this compound in Water Samples

Parameter Value
Analytical Technique Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)
Sample Pre-treatment Solid-Phase Extraction (SPE)
Method Detection Limit (MDL) 4.7 ng/L

Data sourced from a study on river and sea water samples. researchgate.net

Gas Chromatography-Mass Spectrometry (GC-MS) for Detection in Biological Samples

Gas Chromatography-Mass Spectrometry (GC-MS) stands as a robust analytical technique for the detection and quantification of this compound in complex biological samples. The methodology involves the separation of the compound from the sample matrix using gas chromatography, followed by its detection and identification based on its mass-to-charge ratio by mass spectrometry.

In a typical GC-MS analysis, a biological sample, such as blood or urine, is first prepared through an extraction process to isolate the analyte of interest. For tertiary amines like this compound, this often involves liquid-liquid extraction under alkaline conditions into an organic solvent. To enhance volatility and improve chromatographic separation, derivatization may be employed.

The prepared sample is then injected into the gas chromatograph, where it is vaporized and carried by an inert gas through a capillary column. The separation is based on the differential partitioning of the compound between the stationary phase of the column and the mobile gas phase. The retention time, the time it takes for the compound to travel through the column, is a characteristic feature used for its preliminary identification.

Following separation, the compound enters the mass spectrometer, where it is ionized, typically through electron ionization (EI). The resulting ions are then separated by a mass analyzer according to their mass-to-charge ratio. The unique fragmentation pattern of this compound upon ionization serves as a molecular fingerprint, allowing for its definitive identification and quantification, even at trace levels. The high selectivity and sensitivity of GC-MS make it an invaluable tool for toxicological and environmental monitoring of this compound in biological matrices.

Electrospray Ionization Mass Spectrometry (ESI-MS) for Molecular Characterization

Electrospray Ionization Mass Spectrometry (ESI-MS) is a soft ionization technique that is exceptionally well-suited for the molecular characterization of polar and thermally labile compounds like this compound and its derivatives, such as this compound N-oxide. This method allows for the analysis of molecules in solution, providing precise molecular weight information and insights into their structural integrity.

In ESI-MS, a solution containing the analyte is passed through a heated capillary to which a high voltage is applied. This process generates a fine spray of charged droplets. As the solvent evaporates from these droplets, the charge concentration increases, eventually leading to the formation of gas-phase ions of the analyte with minimal fragmentation. For a tertiary amine like this compound, analysis in positive ion mode typically results in the formation of a protonated molecule, [M+H]+.

The resulting mass spectrum provides the exact mass of the molecule, which can be used to confirm its elemental composition. High-resolution mass spectrometers can further enhance the accuracy of this determination. Tandem mass spectrometry (MS/MS) can also be coupled with ESI to induce fragmentation of the parent ion, yielding structural information about the molecule. This is particularly useful for distinguishing between isomers and identifying specific functional groups within the molecule.

Microscopic and Scattering Techniques

Microscopic and scattering techniques provide unparalleled insights into the structural aspects of materials involving this compound, from the nanoscale morphology of particles it helps to form, to the crystalline arrangement of these materials and the intricate structures of protein-surfactant complexes.

Transmission Electron Microscopy (TEM) for Nanoparticle Morphology and Size Distribution

Transmission Electron Microscopy (TEM) is a powerful imaging technique used to visualize the morphology and determine the size distribution of nanoparticles synthesized using this compound as a capping or stabilizing agent. In this role, this compound controls the growth and prevents the agglomeration of nanoparticles, thereby influencing their final shape and size.

TEM operates by directing a high-energy beam of electrons through an ultrathin sample of the nanoparticles. The electrons that pass through the sample are focused by a series of electromagnetic lenses to form a highly magnified image on a detector. The resulting image provides a two-dimensional projection of the nanoparticles, revealing detailed information about their shape, size, and uniformity. By analyzing a large number of particles from the TEM images, a statistically significant size distribution histogram can be generated. This is crucial for understanding the physical and chemical properties of the nanoparticles, which are often size-dependent.

X-ray Diffraction (XRD) for Crystalline Structure Analysis

X-ray Diffraction (XRD) is an essential analytical technique for determining the crystalline structure of materials, including nanoparticles synthesized in the presence of this compound. The arrangement of atoms within a crystalline solid is unique, and XRD provides a means to probe this arrangement.

The technique involves directing a beam of X-rays onto a powdered or solid sample. As the X-rays interact with the regularly spaced atoms in the crystal lattice, they are diffracted at specific angles. The angles and intensities of the diffracted X-rays are recorded, producing a diffraction pattern that is characteristic of the material's crystal structure.

By applying Bragg's Law to the diffraction pattern, the spacing between the atomic planes in the crystal can be calculated. This information allows for the identification of the crystalline phase and the determination of the unit cell parameters. For nanoparticles, XRD can also be used to estimate the average crystallite size through the analysis of peak broadening, providing complementary information to that obtained from TEM.

Small-Angle X-ray Scattering (SAXS) for Protein-Surfactant Complex Structure

Small-Angle X-ray Scattering (SAXS) is a non-destructive technique that provides low-resolution structural information about macromolecules and their complexes in solution. news-medical.netnih.gov It is particularly valuable for studying the structure of complexes formed between proteins and surfactants like this compound. bohrium.comresearchgate.netnih.gov These interactions can lead to changes in the protein's conformation and the formation of micellar structures around the protein. wiley.com

In a SAXS experiment, a solution containing the protein-surfactant complexes is exposed to a collimated beam of X-rays. news-medical.net The scattering of these X-rays at very small angles (typically less than 5 degrees) is recorded. researchgate.net This scattering pattern is a result of the difference in electron density between the complex and the surrounding solvent.

ParameterInformation Gained from SAXS
Radius of Gyration (Rg) Provides an indication of the overall size and compactness of the protein-surfactant complex.
Maximum Dimension (Dmax) Represents the largest distance between any two points within the complex.
Molecular Weight Can be estimated from the scattering intensity at zero angle.
Pair-Distance Distribution Function (P(r)) Gives a histogram of all interatomic distances within the complex, revealing its shape.

Confocal Raman Microscopy for Material Crystallization Studies

Confocal Raman Microscopy is a powerful, non-invasive technique used to study the crystallization processes of materials at the microscopic level. researchgate.net It combines the chemical specificity of Raman spectroscopy with the high spatial resolution of confocal microscopy. This technique can be applied to investigate the crystallization of surfactants such as this compound from solution or in a solid matrix.

The method involves focusing a laser beam onto a specific point within the sample. The laser light interacts with the molecules, causing them to vibrate and scatter light. A small fraction of this scattered light is shifted in frequency (the Raman effect), and this shift is characteristic of the specific molecular vibrations of the compound. By collecting the Raman scattered light through a confocal pinhole, out-of-focus light is rejected, providing excellent depth resolution and allowing for the chemical imaging of different crystalline forms (polymorphs) and their distribution within the sample. researchgate.net

During a crystallization study, Confocal Raman Microscopy can be used to monitor the process in real-time. It can identify the formation of different crystal polymorphs, track the growth of crystals, and map the distribution of the crystalline and amorphous phases. nih.gov This provides valuable insights into the kinetics and mechanisms of crystallization, which are crucial for controlling the final properties of the material.

Analytical FocusApplication in Crystallization Studies
Polymorph Identification Distinguishing between different crystalline forms based on their unique Raman spectra. nih.gov
Phase Distribution Mapping Creating 2D or 3D chemical maps showing the spatial distribution of crystalline and amorphous regions.
In-situ Monitoring Tracking changes in crystallinity and polymorph transformation in real-time during the crystallization process. nih.gov
Crystal Growth Analysis Observing the growth of individual crystals and understanding the factors that influence their morphology.

Thermal Analysis Techniques (e.g., Differential Scanning Calorimetry for phase transitions)

Thermal analysis techniques are crucial for characterizing the physical properties and phase behavior of chemical compounds. For this compound, a long-chain tertiary amine, techniques such as Differential Scanning Calorimetry (DSC) can provide valuable information about its phase transitions.

Differential Scanning Calorimetry is a thermoanalytical technique that measures the difference in the amount of heat required to increase the temperature of a sample and a reference as a function of temperature. This method is widely used to determine the temperatures and heat flows associated with transitions in materials, such as melting and crystallization.

Based on available data, this compound has a reported melting point of -20 °C. A DSC analysis would typically show an endothermic peak at this temperature, corresponding to the solid-to-liquid phase transition. The area under this peak would represent the enthalpy of fusion, which is the energy required to melt the substance.

Further thermal analysis could also investigate the compound's thermal stability and decomposition profile, typically using Thermogravimetric Analysis (TGA), which measures changes in mass as a function of temperature. However, specific TGA data for this compound is not currently available.

Table of Thermal Properties for this compound

PropertyValueTechnique
Melting Point-20 °CNot Specified

Quantum Chemical Calculations

Quantum chemical calculations are employed to investigate the electronic structure and intrinsic properties of molecules. These methods solve the Schrödinger equation or its density-based equivalent to provide detailed information about molecular geometries, energies, and electronic distributions.

Density Functional Theory (DFT) is a powerful quantum mechanical method used to study the electronic structure of many-body systems. nih.gov It is particularly useful for gaining mechanistic insights by mapping reaction pathways and analyzing the electron density to understand chemical bonding and reactivity.

A study utilizing DFT (specifically the B3LYP functional) investigated the hydration of this compound N-oxide (DDAO), a derivative of this compound. lu.se The calculations focused on hydrogen-bonded complexes of DDAO with up to three water molecules. lu.se Key findings from this electronic structure analysis include:

Strong Interactions : The interaction between DDAO and water results in binding energies significantly higher than those observed in a water dimer, indicating strong hydrogen bonding. lu.se

Charge Transfer : A notable charge transfer from the amine oxide group to the water molecules was observed, which is a key feature of the electronic interaction. lu.se

Enhanced Water-Water Interactions : The presence of the DDAO molecule was found to increase the interaction energies between the water molecules themselves. lu.se

DFT is also used in a preparatory role for other computational methods. For instance, the geometry of related surfactant molecules has been optimized at the B3LYP/6-31G(d) level of theory before being used in molecular dynamics simulations. researchgate.net Furthermore, DFT calculations have been employed to compute the atomic partial charges for DDAO, ensuring their compatibility with established force fields like AMBER, which is crucial for the accuracy of subsequent simulations. researchgate.net

Table 1: DFT Calculated Interaction Energies in DDAO-Water Complexes

Complex Interaction Type Key Finding
DDAO-(H₂O)n (n=1-3) Hydrogen Bonding Binding energies are much higher than in a water dimer. lu.se

Ab Initio Methods for Molecular Properties and Reactivity Prediction

Ab initio methods are a class of quantum chemistry calculations that are derived directly from theoretical principles, without the inclusion of experimental data. These methods are fundamental for predicting molecular properties and reactivity with high accuracy.

The DFT study on the hydration of trimethylamine-N-oxide (TMAO) and DDAO is an example of an ab initio approach to understanding molecular interactions. lu.se By calculating the properties of hydrogen-bonded complexes, the study predicted a hydration number of three for TMAO. lu.se The analysis of amine oxide-water interaction energies was performed using differential energetic parameters, which are analogous to quantities measured in calorimetric experiments, bridging theoretical predictions with experimental observables. lu.se Such calculations are vital for predicting how this compound and its derivatives will behave in aqueous environments, which is central to their applications as surfactants.

Molecular Modeling and Dynamics Simulations

Molecular modeling and dynamics simulations are computational techniques used to simulate the behavior of molecules and molecular systems over time. These methods provide a dynamic view of molecular conformations and intermolecular interactions.

Molecular Dynamics (MD) simulations are a powerful tool for studying the physical movements of atoms and molecules. By solving Newton's equations of motion for a system, MD simulations can reveal detailed information about conformational changes and intermolecular interactions on a nanosecond to microsecond timescale. mdpi.com

Large-scale atomistic MD simulations have been conducted to study the structural and interfacial properties of DDAO micelles in water. acs.orgnih.gov These simulations, which align well with experimental data from small-angle neutron scattering (SANS), have provided several key conformational insights: researchgate.netacs.org

Micelle Shape : In pure water, DDAO micelles are generally ellipsoidal, with axial ratios of approximately 1.3 to 1.4. researchgate.netnih.gov

Structural Parameters : The simulations determined an area per DDAO molecule of 94.8 Ų and an average of about 8 hydration water molecules per DDAO molecule. acs.orgnih.gov

Interactions with Oils : The encapsulation of different oil molecules affects the micelle's conformation. The presence of ethyl butyrate makes the aggregates more spherical, while ethyl caprylate results in almost perfectly spherical aggregates. nih.gov The location of the oil molecules also differs, with ethyl butyrate moving to the core and ethyl caprylate remaining in the headgroup region. nih.gov

These findings demonstrate the utility of MD simulations in understanding the self-assembly and interaction dynamics of this compound derivatives, which is crucial for their application in formulations. researchgate.net

Table 2: Structural Properties of DDAO Micelles from MD Simulations

Property Value/Observation Reference
Shape Generally ellipsoidal acs.orgnih.gov
Axial Ratio ~1.3 - 1.4 researchgate.netnih.gov
Area per Molecule 94.8 Ų acs.orgnih.gov
Hydration Number ~8 water molecules per DDAO molecule nih.gov
Effect of Ethyl Butyrate Less ellipsoidal, more spherical nih.gov

Molecular Docking for Ligand-Receptor Interactions in Biological Systems

Molecular docking is a computational method that predicts the preferred orientation of one molecule (the ligand) when bound to a second molecule (the receptor), such as a protein or nucleic acid. nih.govresearchgate.net The primary goals of molecular docking are to predict the binding mode and estimate the binding affinity (or strength) of the complex. nih.gov This technique is a cornerstone of structure-based drug design. researchgate.net

The process involves two main components: a search algorithm and a scoring function. researchgate.net

Search Algorithm : This component generates a large number of possible orientations and conformations of the ligand within the receptor's binding site. researchgate.net

Scoring Function : This component evaluates each generated pose and assigns a score that estimates the binding energy. Lower scores typically indicate more favorable binding. researchgate.net

While specific molecular docking studies involving this compound as a ligand were not prominently identified in the search, this methodology could be applied to investigate its potential interactions with biological targets. For example, if this compound were being investigated for antimicrobial or other biological activities, molecular docking could be used to predict its binding to specific bacterial enzymes or cellular receptors, thereby providing hypotheses about its mechanism of action.

Quantitative Structure-Activity/Property Relationship (QSAR/QSPR) Modeling

Quantitative Structure-Activity Relationship (QSAR) and Quantitative Structure-Property Relationship (QSPR) models are regression or classification models used to relate the chemical structure of a compound to its biological activity or physicochemical properties, respectively. wikipedia.org These models are mathematical equations that correlate chemical information, encoded as numerical descriptors, with an observed effect. longdom.org

The general form of a QSAR/QSPR model is: Activity/Property = f (Physicochemical properties and/or Structural properties) + error wikipedia.org

The development of a robust QSAR/QSPR model involves several key steps:

Data Set Selection : A diverse set of compounds with known activities or properties is compiled. mdpi.com

Descriptor Calculation : Molecular descriptors, which are numerical representations of chemical structure (e.g., topological, electronic, steric), are calculated for each compound. jocpr.com

Variable Selection : Statistical methods are used to select the most relevant descriptors that correlate with the activity or property of interest. mdpi.com

Model Generation : A mathematical model is constructed using statistical techniques like Multiple Linear Regression (MLR) or machine learning algorithms. mdpi.comnih.gov

Validation : The model's predictive power is rigorously tested using internal (e.g., cross-validation) and external validation sets to ensure its reliability and generalizability. jocpr.complos.org

No specific QSAR or QSPR models for this compound were found. However, such models could be developed to predict various endpoints. For instance, a QSPR model could be built to predict the critical micelle concentration (CMC) of a series of N,N-dialkylamines, including this compound, based on descriptors like alkyl chain length and headgroup size. A QSAR model could be used to predict the aquatic toxicity of these compounds, aiding in environmental risk assessment. env.go.jp

Table 3: Compound Names Mentioned in the Article

Compound Name
This compound
This compound N-oxide (DDAO)
Trimethylamine-N-oxide (TMAO)
Ethyl butyrate
Ethyl caprylate

Emerging Research Directions and Future Challenges for N,n Dimethyldodecylamine

Development of Novel Functionalities through Molecular Design and Modification

The molecular structure of N,N-Dimethyldodecylamine makes it a valuable building block for creating new molecules with specialized functions. google.com Researchers are actively exploring its derivatization to develop novel functionalities.

One significant area of research is the synthesis of quaternary ammonium (B1175870) salts (QASs). nih.govitast.ir These compounds, produced by reacting this compound with agents like epichlorohydrin (B41342) or various dichloro compounds, exhibit a wide range of applications due to their cationic nature. itast.ir For instance, novel bis-quaternary ammonium salts have been prepared from this compound. itast.ir Additionally, it serves as a synthetic intermediate for emodin (B1671224) quaternary ammonium salt derivatives, which have shown potential as anticancer agents. mdpi.com

Another avenue of molecular modification is the oxidation of this compound to produce this compound N-oxide (DDAO), a nonionic or zwitterionic surfactant. nih.govresearchgate.net This derivative is widely used in cosmetics and cleaning products and has antimicrobial properties. researchgate.net

Furthermore, this compound is utilized as a capping agent in the synthesis of bimetallic nanoparticles, such as Au(core)-Pd(shell) nanoparticles. nih.govitast.ir This application highlights its role in nanotechnology and the development of advanced materials. It is also used in the synthesis of other specialized chemicals like N-alkyl-N,N-dimethyl-1-ammonio-2-hydroxy-3-propane sulfonate. itast.ir

Sustainable Synthesis and Green Chemical Engineering Innovations

The chemical industry is increasingly focusing on sustainable manufacturing practices, and the synthesis of this compound is no exception. mdpi.com Green chemistry principles are being applied to develop more environmentally friendly and efficient production methods for amines. cam.ac.ukmdpi.com

A common industrial synthesis of this compound involves the amination of dodecyl alcohol with dimethylamine (B145610). escholarship.org Innovations in this area focus on the development of more efficient and reusable catalysts. For example, Cu/Ni-based colloidal catalysts have been shown to be effective for this one-step amination process and can be recovered and reused multiple times without a significant loss in activity. escholarship.org Another method is the catalytic hydrogenation of N,N-dimethyldodecylamide over a Ni/γ-Al2O3 catalyst. escholarship.orgdigitellinc.com Research in this area aims to improve catalyst activity and stability, as well as to minimize side reactions, thereby increasing the yield of the desired product. digitellinc.com

Broader green chemistry innovations applicable to amine synthesis include the use of alternative solvents and catalytic systems. nih.govresearchgate.net Deep eutectic solvents (DESs) are emerging as environmentally benign substitutes for traditional volatile organic solvents. nih.gov They can act as both the reaction medium and a catalyst, potentially leading to higher yields and simpler product isolation. nih.gov Enzymatic methods, such as the use of Candida antarctica lipase (B570770) B for amide bond formation, also represent a sustainable approach that can be applied to the synthesis of precursors for this compound. nih.gov These green methodologies aim to reduce waste, energy consumption, and the use of hazardous substances in chemical production. mdpi.commdpi.com

Synthesis MethodCatalyst/MediumKey Advantages
Catalytic HydrogenationNi/γ-Al2O3High conversion and selectivity. digitellinc.com
One-step AminationCu/Ni-based colloidal catalystCatalyst can be recovered and reused. escholarship.org
Green SolventsDeep Eutectic Solvents (DESs)Environmentally benign, can act as a catalyst. nih.gov
BiocatalysisEnzymes (e.g., Lipases)High specificity, mild reaction conditions. nih.gov

Advanced Applications in Drug Delivery and Targeted Therapeutics

While this compound itself is not typically used directly as a therapeutic agent, its derivatives are being explored for advanced applications in drug and gene delivery. itast.irmdpi.comresearchgate.netnih.gov The amphiphilic nature of this compound and its derivatives allows for the formation of various nanocarriers. nih.gov

This compound N-oxide (DDAO), a derivative, can form liposomes, which are vesicular structures used to encapsulate and deliver drugs. researchgate.netnih.govnih.gov These liposomes can be designed to be pH-sensitive, allowing for the controlled release of their contents in specific environments, such as tumor tissues. researchgate.net DDAO has also been studied for its interactions with proteins, which is a crucial aspect of drug formulation and delivery. nih.gov

Quaternary ammonium salts derived from this compound are also being investigated for their role in drug delivery. google.commdpi.com These cationic compounds can be incorporated into transdermal patches to enhance the penetration of drugs through the skin. google.com Furthermore, they can be used to form cationic liposomes, which are effective carriers for gene delivery due to their ability to complex with negatively charged DNA. mdpi.com

The development of polymeric micelles is another promising area where derivatives of this compound could play a role. nih.govmdpi.comresearchgate.net These core-shell nanostructures can solubilize hydrophobic drugs and deliver them to target sites in the body. nih.govmdpi.com Poly(tertiary amine-oxide) micelles, for example, have shown potential for efficient cancer drug delivery. nih.gov

Comprehensive Environmental Impact Assessments and Mitigation Strategies

Biodegradability: this compound is classified as readily biodegradable. scienomics.com Studies have shown that it can be significantly degraded by activated sludge in wastewater treatment plants. scienomics.com In a closed bottle test, biodegradation of about 70% was observed after 28 days, meeting the 10-day window criterion for ready biodegradability. scienomics.com Another study found a primary degradation of 99.6% in an activated sludge simulation test. scienomics.com

Ecotoxicity: The compound is known to be very toxic to aquatic organisms. nih.govecotoxmodels.org Ecotoxicity data is summarized in the table below:

OrganismTestResult
Brachydanio rerio (fish)96h-LC500.71 – 1 mg/l scienomics.com
Daphnia magna (crustacean)48h-EC500.083 mg/l scienomics.com
Scenedesmus subspicatus (algae)72h-EC50< 23.5 µg/l scienomics.com
Oncorhynchus mykiss (rainbow trout)96h-LC50570 µg/L chemintelligence.com

Environmental Fate and Mitigation: Due to its basic nature, this compound is expected to be completely protonated in the environmentally relevant pH range, meaning it will exist as a cation. scienomics.com This property suggests that volatilization from surface waters is not expected. scienomics.com While its log Kow of 5.47 indicates a high potential for bioaccumulation, this value may not be suitable for predicting the bioaccumulation factor of surface-active substances. scienomics.com

Mitigation strategies for its environmental impact primarily rely on its high biodegradability in wastewater treatment facilities. scienomics.com Proper handling and disposal are essential to prevent direct release into the environment, given its high toxicity to aquatic life. nih.gov

Integration of Artificial Intelligence and Machine Learning in this compound Research

Artificial intelligence (AI) and machine learning (ML) are becoming increasingly important in chemical research, offering powerful tools for prediction, optimization, and discovery. nih.govscitechdaily.com While specific studies on this compound are limited, the application of AI and ML to surfactants and amines, in general, provides a roadmap for future research on this compound.

Property Prediction: Machine learning models, particularly graph neural networks (GNNs), are being developed to predict key properties of surfactants. mdpi.comdigitellinc.com These models can predict properties like the critical micelle concentration (CMC) and the hydrophile-lipophile balance (HLB), which are crucial for formulating products containing this compound. digitellinc.comscienomics.com By using AI, researchers can virtually screen and design new surfactant-based formulations, reducing the need for extensive experimental testing. digitellinc.comchemintelligence.com

Formulation Development: AI-based optimization algorithms, such as Bayesian optimization, can significantly accelerate the development of new formulations. chemintelligence.com These algorithms can guide the experimental process by suggesting the most informative experiments to run, thereby minimizing the number of trials needed to achieve a desired formulation. chemintelligence.comnih.gov This approach can be applied to the development of products containing this compound, such as detergents, cosmetics, or even drug delivery systems. scitechdaily.com

Environmental Risk Assessment: Computational models are also being developed to predict the ecotoxicity of chemicals. nih.govescholarship.orgmdpi.com Machine learning can be used to develop quantitative structure-activity relationship (QSAR) models that predict the toxicity of compounds based on their molecular structure. mdpi.com Such models could be applied to this compound and its derivatives to better understand and predict their environmental impact. escholarship.org

Q & A

Q. What are the recommended methods for synthesizing and purifying N,N-dimethyldodecylamine (DMDA) in laboratory settings?

DMDA is commonly synthesized via alkylation of dimethylamine with 1-bromododecane or similar alkyl halides. Purification typically involves fractional distillation under reduced pressure to achieve high purity (>98%). For analytical validation, gas chromatography (GC) or liquid chromatography (LC) coupled with mass spectrometry (MS) can confirm structural integrity and purity .

Q. How can DMDA be quantified in environmental water samples?

A validated LC-MS/MS method involves solid-phase extraction (SPE) using C18 cartridges, followed by elution with methanol and analysis under positive ion mode. Method detection limits (MDLs) for DMDA in river and seawater are 4.7 ng/L, with recovery rates >85% . Key parameters include optimized collision energy (e.g., 20–25 eV) and monitoring the precursor ion m/z 214.25 → product ions m/z 58.1/72.1 .

Q. What safety protocols should be followed when handling DMDA in laboratory experiments?

DMDA is classified as corrosive and requires PPE (gloves, goggles, lab coat). Work should be conducted in a fume hood to avoid inhalation. First-aid measures include rinsing exposed skin/eyes with water for ≥15 minutes and seeking medical attention for ingestion or prolonged exposure .

Q. How does DMDA function as a surfactant in aqueous systems?

DMDA acts as a cationic surfactant due to its amphiphilic structure, reducing surface tension at the air-water interface. Critical micelle concentration (CMC) studies using tensiometry or conductivity measurements reveal aggregation behavior. For example, DMDA forms micelles at ~0.1–1 mM, depending on temperature and ionic strength .

Advanced Research Questions

Q. How do lanthanide ions influence the self-assembly of DMDA in aqueous solutions?

Lanthanide ions (e.g., La³⁺, Eu³⁺) form complexes with DMDA, altering micelle geometry and aggregation numbers. UV-Vis and dynamic light scattering (DLS) show increased micelle size (from ~5 nm to 20–50 nm) and reduced CMC in the presence of Ln³⁺. Quantum chemical simulations corroborate experimental data, suggesting ion-dipole interactions dominate .

Q. What methodologies resolve contradictions in DMDA’s environmental persistence vs. toxicity data?

Discrepancies arise from matrix effects (e.g., organic matter in water) and detection limits. Cross-validation using GC-MS and LC-HRMS with in-silico MS/MS spectral matching (e.g., via MS-FINDER) improves confidence in identification. For instance, DMDA’s toxicity (EC₅₀ ~1 mg/L in algae) must be contextualized with its rapid biodegradation in aerobic conditions .

Q. How can DMDA’s mutagenic potential be assessed post-nitrosation?

Nitrosation of DMDA with nitrous acid forms N-nitroso derivatives, which are mutagenic in Ames tests (TA1535 strain with S9 activation). Protocols include pre-incubation with rat liver S9 homogenate and quantification of revertant colonies. Negative controls (non-nitrosated DMDA) and dose-response curves are critical to confirm results .

Q. What analytical strategies differentiate DMDA from homologs (e.g., N,N-dimethyltetradecylamine) in complex mixtures?

High-resolution mass spectrometry (HRMS) with collision-induced dissociation (CID) distinguishes homologs via unique fragmentation patterns. For example, DMDA (m/z 214.25) fragments to m/z 72.1 (trimethylamine ion), while tetradecyl analogs show distinct losses (e.g., m/z 58.1 for demethylation). Retention index matching in GC-MS further enhances specificity .

Methodological Tables

Table 1. Key Physicochemical Properties of DMDA

PropertyValue/MethodReference
Molecular Weight213.41 g/mol
Melting PointNot reported (liquid at RT)
Log P (Octanol-Water)~4.5 (estimated via QSAR)
Critical Micelle Concentration0.2–0.5 mM (by tensiometry)

Table 2. LC-MS/MS Parameters for DMDA Detection

ParameterValue
ColumnC18, 2.1 × 100 mm, 2.6 µm
Mobile PhaseMethanol/0.1% Formic Acid (70:30)
Flow Rate0.3 mL/min
Ionization ModeESI (+)
Transition (m/z)214.25 → 72.1 (quantifier)

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Feasible Synthetic Routes

Reactant of Route 1
N,N-Dimethyldodecylamine
Reactant of Route 2
N,N-Dimethyldodecylamine

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